molecular formula C15H13ClOS B12523061 1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one CAS No. 674767-27-2

1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one

Cat. No.: B12523061
CAS No.: 674767-27-2
M. Wt: 276.8 g/mol
InChI Key: HAVOQWIMDULQMX-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one is an organic compound that features a chlorinated phenyl group and a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one typically involves the reaction of 4-chloro-2-sulfanylbenzaldehyde with phenylacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

674767-27-2

Molecular Formula

C15H13ClOS

Molecular Weight

276.8 g/mol

IUPAC Name

1-(4-chloro-2-sulfanylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H13ClOS/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,18H,6,9H2

InChI Key

HAVOQWIMDULQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)S

Origin of Product

United States

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